molecular formula C16H14FN5 B11055798 4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

Cat. No.: B11055798
M. Wt: 295.31 g/mol
InChI Key: PBMHSYXPFGJYDA-UHFFFAOYSA-N
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Description

4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino groups: Amination reactions using reagents like ammonia or amines.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Nitrile group addition: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Exploration as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target or pathway the compound interacts with. Typically, such compounds might bind to enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(4-chlorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-2-(4-methylphenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-Amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.

Properties

Molecular Formula

C16H14FN5

Molecular Weight

295.31 g/mol

IUPAC Name

4-amino-2-(4-fluorophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14FN5/c1-2-7-21-16-13(9-19)14(20)12(8-18)15(22-16)10-3-5-11(17)6-4-10/h3-6H,2,7H2,1H3,(H3,20,21,22)

InChI Key

PBMHSYXPFGJYDA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N)C#N

Origin of Product

United States

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